

Application Notes and Protocols for MKC8866 in In Vivo Studies

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Compound of Interest

Compound Name: MKC8866
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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of **MKC8866**, a specific inhibitor of the IRE1 α RNase pathway. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **MKC8866**.

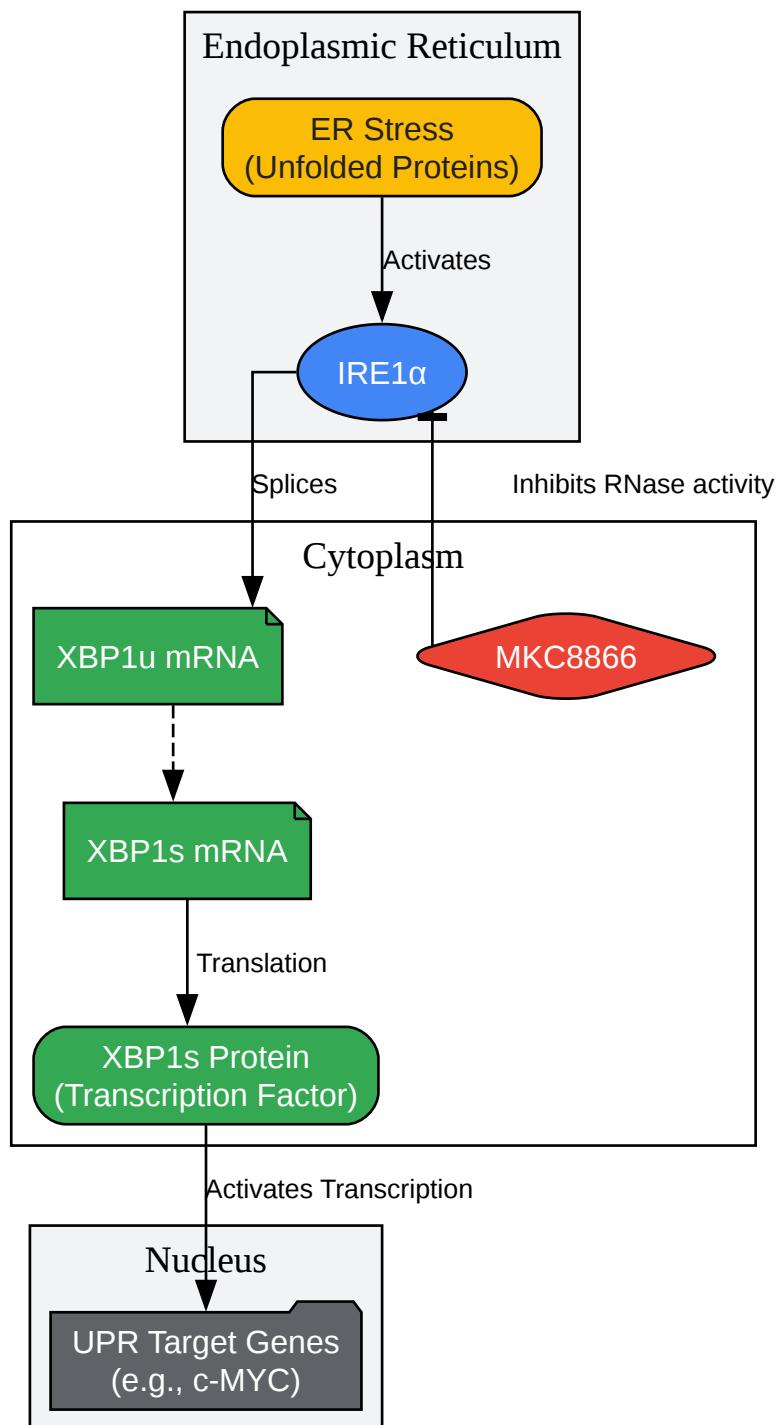
Mechanism of Action

MKC8866 is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 α (IRE1 α). IRE1 α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1 α 's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.

MKC8866 specifically targets the RNase domain of IRE1 α , thereby inhibiting the splicing of XBP1 mRNA and suppressing the downstream signaling cascade.^{[1][2]} This mechanism has been shown to impede tumor growth, reduce cancer cell viability, and synergize with existing cancer therapies in various preclinical models.^{[2][3][4]}

Signaling Pathway

The IRE1 α -XBP1s signaling pathway, which is inhibited by **MKC8866**, is a critical arm of the UPR. The following diagram illustrates the mechanism of action of **MKC8866** within this pathway.



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Caption: Mechanism of action of **MKC8866** in the IRE1α-XBP1s signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for **MKC8866** in various in vivo studies.

Table 1: **MKC8866** Dosage and Administration in Monotherapy Studies

Animal Model	Cancer Type	Dosage	Administration Route	Study Duration	Reference
Male Nude Mice	Prostate Cancer	200 mg/kg	Oral Gavage	Daily	[3]
Male Nude Mice	Prostate Cancer	300 mg/kg	Oral Gavage	Daily	[1]
Female Athymic Nude Mice	Triple-Negative Breast Cancer	300 mg/kg	Oral Gavage	Daily for 60 days	[2]
Mice	ER Stress Induction	4 mg/kg	Not specified	Not specified	[3]

Table 2: **MKC8866** Dosage and Administration in Combination Therapy Studies

Animal Model	Cancer Type	Combination Agent	MKC8866 Dosage	Administration Route	Study Duration	Reference
Female Athymic Nude Mice	Triple-Negative Breast Cancer	Paclitaxel (10 mg/kg, weekly, IV)	300 mg/kg	Oral Gavage	Daily for 60 days	[2][5]
Male Nude Mice	Prostate Cancer	Enzalutamide	200 mg/kg (every other day)	Oral Gavage	Not specified	[3]
Male Nude Mice	Prostate Cancer	Abiraterone Acetate	200 mg/kg (every other day)	Oral Gavage	Not specified	[3]
Male Nude Mice	Prostate Cancer	Cabazitaxel	200 mg/kg (every other day)	Oral Gavage	Not specified	[3]
Immunocompetent Mice	Glioblastoma	Standard of Care (Surgery + Radio/Chemotherapy)	Not specified (local delivery)	Intracerebral Hydrogel	Single dose	[6][7][8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of MKC8866 in a Xenograft Mouse Model

This protocol is adapted from studies on prostate and triple-negative breast cancer xenografts.

[2][3][4]

1. Materials:

- MKC8866 powder

- Vehicle solution (choose one):
 - 1% Microcrystalline cellulose in simple sugar solution[4]
 - DMSO, PEG300, Tween80, and sterile ddH₂O[1]
 - Corn oil and DMSO[1]
- Appropriate gavage needles (20-22 gauge, ball-tipped)
- Syringes
- Animal balance
- Xenograft tumor-bearing mice (e.g., BALB/c Nu/Nu or athymic nude mice)

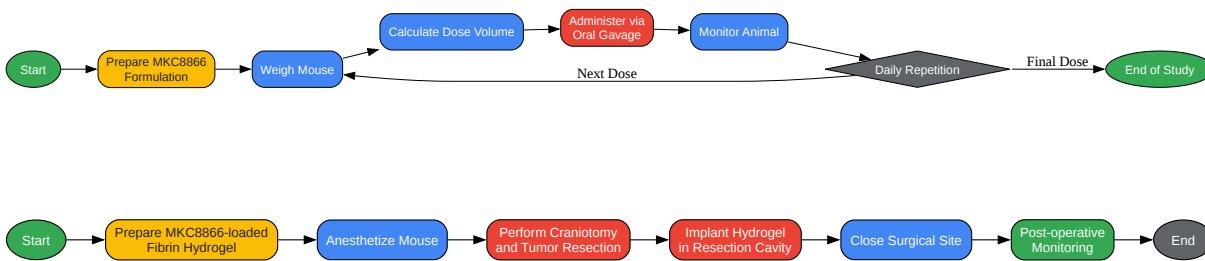
2. Preparation of **MKC8866** Formulation:

- For 1% Microcrystalline Cellulose: Suspend **MKC8866** powder in the vehicle to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving 0.2 mL).[4] Ensure the suspension is homogenous by vortexing or stirring before each administration.
- For DMSO/PEG300/Tween80/ddH₂O: As an example for a 1 mL working solution, dissolve the required amount of **MKC8866** in 50 μ L of fresh DMSO. Add 400 μ L of PEG300 and mix until clear. Add 50 μ L of Tween80 and mix. Finally, add 500 μ L of sterile ddH₂O to reach the final volume.[1] This solution should be prepared fresh daily.
- For DMSO/Corn Oil: For a 1 mL working solution, dissolve the required amount of **MKC8866** in 50 μ L of fresh DMSO and then add 950 μ L of corn oil and mix thoroughly.[1] This mixture should be used immediately.

3. Administration Procedure:

- Weigh each mouse to determine the precise volume of **MKC8866** suspension to administer.
- Gently restrain the mouse.
- Insert the gavage needle orally and pass it into the esophagus.

- Slowly administer the calculated volume of the **MKC8866** suspension.
- Monitor the animal for any signs of distress post-administration.
- Repeat the administration daily or as per the experimental design.



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